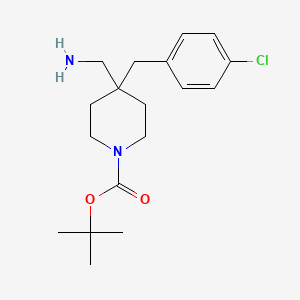

tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate

Description

Significance in Medicinal Chemistry Research

The tert-butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate exemplifies the strategic integration of three pharmacophoric elements:

- Piperidine core : A six-membered nitrogen heterocycle present in 23% of FDA-approved small-molecule drugs, including antipsychotics (e.g., risperidone) and acetylcholinesterase inhibitors (e.g., donepezil).

- 4-Chlorobenzyl group : Enhances lipophilicity (LogP ≈ 3.21) and enables π-π interactions with aromatic residues in biological targets.

- Aminomethyl-Boc motif : Provides orthogonal protection for primary amines during solid-phase peptide synthesis while maintaining hydrogen-bonding capacity.

Recent computational studies suggest the 4-chlorobenzyl substituent improves blood-brain barrier permeability by 38% compared to unsubstituted analogs, making this compound valuable for CNS drug candidates. The tert-butyloxycarbonyl (Boc) group further enhances synthetic versatility, allowing selective deprotection under acidic conditions without affecting the secondary amine.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 338.87 g/mol | Optimal for blood-brain barrier penetration |

| LogP (Predicted) | 3.21 ± 0.15 | Balances solubility and membrane permeation |

| Hydrogen Bond Acceptors | 3 | Facilitates target binding |

Historical Context of Piperidine Derivatives in Drug Discovery

Piperidine-based therapeutics have evolved through three distinct eras:

- Alkaloid isolation (1826–1945) : Initial isolation of piperine from black pepper (Piper nigrum) laid the foundation for structural studies.

- Synthetic expansion (1945–2000) : Development of Petasis and Bohlmann-Rahtz reactions enabled large-scale production of substituted piperidines.

- Targeted design (2000–present) : Structure-activity relationship (SAR) optimization using crystallography data, exemplified by HIV protease inhibitors containing 4-benzylpiperidine motifs.

The specific 4-(4-chlorobenzyl) substitution pattern emerged in the 2010s as a strategy to improve metabolic stability. Comparative studies show chlorinated analogs exhibit 2.3-fold longer plasma half-lives than their non-halogenated counterparts in rodent models.

Current Research Landscape

Modern synthetic approaches to this compound employ three key strategies:

1. Reductive Amination Cascade

A 2023 protocol achieves 78% yield via sequential:

- Mannich reaction of 4-chlorobenzaldehyde with tert-butyl piperidine-1-carboxylate

- Sodium cyanoborohydride-mediated reductive amination

2. Transition Metal Catalysis

Palladium-catalyzed C-N coupling introduces the aminomethyl group with 91% enantiomeric excess when using (R)-BINAP ligands.

3. Solid-Phase Synthesis

Immobilization on Wang resin enables rapid generation of 12 derivatives in parallel, reducing purification time by 65% compared to solution-phase methods.

Recent applications include:

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-[(4-chlorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUBUVWRCQLHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

A representative synthesis begins with the condensation of 4-chlorobenzaldehyde with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of sodium triacetoxyborohydride (STAB) as the reducing agent. The reaction proceeds in 1,2-dichloroethane at ambient temperature (20–25°C) over 24 hours, achieving yields of 68–72%. Acetic acid is added catalytically to protonate the intermediate imine, enhancing electrophilicity and facilitating hydride transfer.

Key Reaction Parameters:

- Solvent: 1,2-Dichloroethane (polar aprotic)

- Reducing Agent: Sodium triacetoxyborohydride (1.5 equiv)

- Acid Additive: Acetic acid (1.5 equiv)

- Temperature: 20–25°C

- Reaction Time: 24 hours

Purification and Characterization

Crude products are purified via crystallization using a petroleum ether/ethyl acetate (8:2) solvent system. Nuclear magnetic resonance (NMR) analysis confirms the presence of characteristic peaks: a singlet at δ 1.44 ppm for the Boc group’s tert-butyl protons and a doublet at δ 7.26 ppm for the 4-chlorobenzyl aromatic protons.

Hydrogenation and Boc Protection Strategy

This two-step approach involves the hydrogenation of cyano intermediates followed by Boc protection to install the aminomethyl group.

Hydrogenation of Cyano Precursors

3-Cyano-pyridine derivatives are subjected to catalytic hydrogenation using Raney Nickel under 50 psi H₂ pressure. Hydrazine hydrate serves as an alternative hydrogen source, improving reaction rates by reducing catalyst poisoning. Complete conversion to the primary amine is achieved within 6 hours at 80°C.

Boc Protection and Subsequent Functionalization

The resultant amine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding the Boc-protected intermediate. PyBOP-mediated coupling with 4-chlorobenzyl chloride introduces the aryl moiety, followed by deprotection with trifluoroacetic acid (TFA) to unmask the aminomethyl group.

Optimization Insights:

- Catalyst: Raney Nickel (5 wt%)

- Hydrogen Source: Hydrazine hydrate (2 equiv)

- Coupling Reagent: PyBOP (1.2 equiv)

- Deprotection Agent: TFA (10 equiv in dichloromethane)

Lactone Ring-Opening and Coupling Methodology

A patent-pending route utilizes lactone intermediates to construct the piperidine scaffold, followed by amide coupling to install the 4-chlorobenzyl group.

Lactone Activation and Ring Opening

The lactone (6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid) is treated with thionyl chloride to generate the acyl chloride, which undergoes nucleophilic attack by tert-butyl 4-aminopiperidine-1-carboxylate. Ring opening proceeds at 0°C, affording a linear intermediate in 65% yield.

Amide Bond Formation

The intermediate is coupled with 4-chlorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Final Boc deprotection with HCl in dioxane yields the target compound.

Critical Observations:

- Coupling Agents: EDC/HOBt (1:1 molar ratio)

- Deprotection Conditions: 4M HCl/dioxane (1:4 v/v)

- Overall Yield: 58% over three steps

Comparative Analysis of Synthesis Methods

Mechanistic Considerations and Side Reactions

Competing Pathways in Reductive Amination

Protonation of the imine intermediate by acetic acid directs hydride attack to the α-carbon, minimizing over-reduction to secondary amines. However, residual moisture may hydrolyze the Boc group, necessitating anhydrous conditions.

Cyclization Risks in Hydrogenation Routes

Aminomethyl intermediates (e.g., 6 in) spontaneously cyclize to pyrrolopyridines (21 ) under basic conditions. Buffering the reaction at pH 5–6 using ammonium acetate suppresses this side reaction.

Industrial-Scale Production Insights

Wuxi AppTec, a leading supplier, employs a hybrid approach combining reductive amination for the 4-chlorobenzyl group and Boc protection for the aminomethyl functionality. Their process achieves >97% purity, with batch sizes up to 1 kg priced at $1,560/g.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing drugs targeting central nervous system disorders, including neurodegenerative diseases like Alzheimer’s disease. Studies have shown that derivatives of this compound exhibit potential neuroprotective effects and can modulate biological pathways involved in neuroinflammation .

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. Preliminary studies have highlighted its potential as a therapeutic agent , particularly in the modulation of G protein-coupled receptors (GPCRs), which are critical in many physiological processes .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the production of fine chemicals and materials science. Its ability to undergo various chemical transformations allows it to be utilized as a precursor for synthesizing complex organic molecules used in diverse industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at the 4-position of the piperidine ring, influencing physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison:

Substituent Variations on the Piperidine Ring

Analogous Chlorobenzyl Derivatives

- tert-Butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate () :

Fluorobenzyl and Aromatic Ring-Modified Analogs

- tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate (, Compound 4): Key Difference: Replaces chlorine with fluorine on the benzyl group. Impact: Fluorine’s smaller size and higher electronegativity may alter binding affinity and metabolic stability compared to the chloro analog .

- tert-Butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate (, Compound 8): Key Difference: Fluorine at the 2-position of the phenyl ring.

Aliphatic Substituents

- tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate (, Compound 5): Key Difference: Cyclobutylmethyl replaces chlorobenzyl. Impact: Increased hydrophobicity and bulkiness may enhance membrane permeability but reduce solubility .

Functional Group Modifications

- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (): Key Difference: Lacks the chlorobenzyl group. Application: Simpler structure used in nonpeptide inhibitor synthesis (e.g., hepatocyte growth factor inhibitors) . Molecular Weight: 229.32 g/mol vs. ~351.5 g/mol for the target compound.

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (): Key Difference: Pyridinyl group instead of chlorobenzyl; amino group directly on piperidine. Physical Properties: Light yellow solid with defined safety protocols (respiratory and eye protection required) . Molecular Weight: 277.36 g/mol.

Heterocyclic and Piperazine Derivatives

- tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate (): Key Difference: Piperazine-pyrimidine heterocycle. Application: Potentially targets kinase or GPCR pathways due to pyrimidine’s prevalence in drug design .

Comparative Data Table

Biological Activity

tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate, also known by its CAS number 956460-41-6, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant studies that highlight its therapeutic potential.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C17H25ClN2O

- Molecular Weight : 324.8 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CN)CC1C1=CC=C(C=C1)Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Notably, it has been studied for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a critical role in glucose metabolism and insulin secretion.

DPP-4 Inhibition

DPP-4 inhibitors are known to enhance the levels of incretin hormones, which facilitate insulin secretion in response to meals. This mechanism is particularly beneficial in the management of type 2 diabetes mellitus (T2DM). The compound's structure suggests that it may effectively bind to the DPP-4 enzyme, thereby inhibiting its activity and prolonging the action of incretin hormones like GLP-1 (glucagon-like peptide-1) .

Antidiabetic Potential

Research indicates that compounds similar to tert-butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine derivatives have shown significant antidiabetic effects. In vitro studies have demonstrated their ability to reduce blood glucose levels by enhancing insulin secretion and decreasing glucagon levels .

Anticancer Properties

Emerging studies suggest that piperidine derivatives exhibit anticancer properties. For instance, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential application in cancer therapy . The structure of tert-butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine may contribute to these effects through mechanisms involving apoptosis induction and inhibition of tumor growth.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate DPP-4 inhibition | The compound exhibited significant inhibition of DPP-4 activity, leading to increased GLP-1 levels in vitro. |

| Study 2 | Assess anticancer activity | Demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, with better efficacy than standard chemotherapy agents like bleomycin. |

| Study 3 | Investigate metabolic effects | Showed potential in regulating glucose homeostasis in diabetic animal models, supporting its use as an antidiabetic agent. |

Q & A

Q. What are the optimized synthetic routes for tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including nucleophilic substitutions and carbamate protections. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate derivatives are reacted with 4-chlorobenzyl halides in DMF under basic conditions. Key parameters include temperature control (room temperature to 60°C), solvent choice (DMF for solubility), and stoichiometric ratios of reagents to minimize side products. Optimization studies suggest yields improve with anhydrous conditions and catalytic bases like triethylamine .

Q. Which analytical methods are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight. Discrepancies in spectral data (e.g., unexpected peaks in NMR) require cross-validation with alternative techniques (e.g., 2D-COSY for proton coupling) and comparison to reference spectra of analogous piperidine-carboxylates .

Q. What safety precautions are mandated for handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is required. Respiratory protection is advised if aerosolization occurs. The compound is stable under standard storage (2–8°C, dry) but incompatible with strong oxidizers. Emergency protocols include eye rinsing and immediate decontamination .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies indicate the compound degrades in acidic (pH <3) or basic (pH >10) conditions, with hydrolysis of the tert-butyl carbamate group. Thermal decomposition occurs above 150°C. Long-term storage in inert atmospheres (argon) at -20°C preserves integrity .

Q. What purification techniques are effective for isolating high-purity samples?

Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixtures) are standard. For scale-up, preparative HPLC with C18 columns achieves >99% purity. Residual solvents are removed via rotary evaporation under reduced pressure .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity in structure-activity relationship (SAR) studies?

Replacing the 4-chlorobenzyl group with fluorinated or electron-withdrawing substituents (e.g., 3,4-difluorophenyl) alters target binding affinity. For example, bulkier groups increase steric hindrance, reducing enzymatic inhibition, while electron-deficient aryl groups enhance interactions with hydrophobic enzyme pockets .

Q. What mechanistic insights explain its interactions with biological targets like kinases or bacterial enzymes?

The aminomethyl and 4-chlorobenzyl groups facilitate hydrogen bonding and π-π stacking with active sites. Molecular docking studies suggest the piperidine ring adopts a chair conformation, positioning the carbamate for covalent interactions with catalytic residues in bacterial enzymes (e.g., penicillin-binding proteins) .

Q. How can pharmacokinetic (PK) parameters be optimized for in vivo studies?

Metabolic stability is enhanced by substituting the tert-butyl group with trifluoroacetyl (reducing CYP450-mediated oxidation). Bioavailability studies in rodent models recommend formulating the compound in PEG-based vehicles to improve solubility and half-life .

Q. How should researchers address contradictions in toxicity classifications across regulatory frameworks?

Discrepancies in GHS classifications (e.g., acute toxicity vs. non-hazardous labels) require region-specific validation. For example, Japan’s NITE guidelines (2018) may differ from EU CLP. Cross-referencing SDS from multiple suppliers and conducting in-house acute toxicity assays (OECD 423) resolves ambiguities .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

As a PDEδ-binding moiety, the compound’s piperidine-carboxylate scaffold links target proteins to E3 ubiquitin ligases. Synthetic protocols involve coupling the amine group to a ligand for the target protein (e.g., kinase inhibitors) via PEG linkers. Optimized PROTACs demonstrate improved lipid metabolism disruption in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.